molecular formula C25H33N5O2S B2429143 N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 922557-68-4

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2429143
CAS RN: 922557-68-4
M. Wt: 467.63
InChI Key: UKKSFOPWKDLFHE-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H33N5O2S and its molecular weight is 467.63. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Pharmacological Evaluation

  • A study conducted by Liao et al. (2000) synthesized new analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, which were potent and selective 5-HT(1B/1D) antagonists. These compounds exhibited higher affinities at the rat 5-HT(1B) receptor and calf 5-HT(1D) receptor compared to the original compound and showed pronounced effects in the K(+)-induced 5-HT release in the cortex of guinea pig (Liao et al., 2000).

Structural Characterization

  • Karczmarzyk & Malinka (2008) determined the crystal and molecular structures of isothiazolo[5,4-b]pyridine derivatives. These compounds showed significant stacking in their molecular structures, indicating potential for pharmacological applications. The research highlighted the correlation between geometrical and electronic parameters of the molecules and their analgesic action (Karczmarzyk & Malinka, 2008).

Anticonvulsant Activity

  • Kamiński et al. (2015) synthesized a library of new hybrid compounds joining the chemical fragments of well-known antiepileptic drugs. These compounds displayed broad spectra of activity in preclinical seizure models and demonstrated high protection in various tests, indicating their potential as anticonvulsant agents (Kamiński et al., 2015).

Synthesis and Tuberculostatic Activity

  • Foks et al. (2005) used 1,1-bis-methylthio-2-nitro-ethene as a substrate for synthesizing new heterocyclic compounds. These compounds were tested for their tuberculostatic activity, with some showing significant effectiveness (Foks et al., 2005).

Anticancer Activity

  • Konovalenko et al. (2022) conducted a comparative analysis of the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines with various heteroaromatic substituents. Their results indicated that the nature of these substituents significantly influenced the level and direction of anticancer activity (Konovalenko et al., 2022).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2S/c1-28-12-14-30(15-13-28)22(18-8-9-21-19(16-18)10-11-29(21)2)17-26-24(31)25(32)27-20-6-4-5-7-23(20)33-3/h4-9,16,22H,10-15,17H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKSFOPWKDLFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2SC)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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